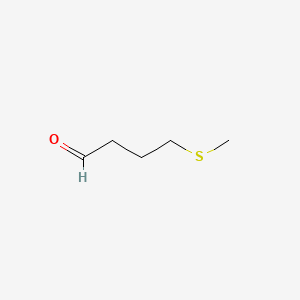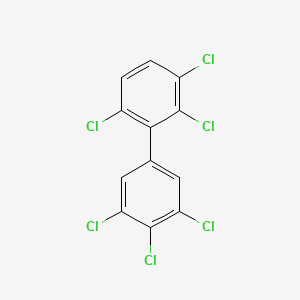![molecular formula C11H12ClN3O4 B1345262 ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate CAS No. 119750-08-2](/img/structure/B1345262.png)
ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted ethyl ester and a nitrophenyl hydrazone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate typically involves the following steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 4-methyl-2-nitroaniline with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in an ethanol solvent under reflux conditions.
-
Chlorination and Esterification: : The hydrazone intermediate is then reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide. This step involves both chlorination and esterification, leading to the formation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
-
Substitution: : The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
-
Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-aminophenyl)hydrazin-1-ylidene]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetic acid.
Applications De Recherche Scientifique
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate has several applications in scientific research:
-
Medicinal Chemistry: : This compound can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
-
Materials Science: : Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
-
Biological Studies: : The compound can be used in studies investigating the biological activity of nitrophenyl hydrazones, including their antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl hydrazone moiety can undergo redox reactions, potentially generating reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate can be compared with other similar compounds such as:
-
Ethyl (2E)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate: : Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
-
Ethyl (2E)-2-chloro-2-[2-(4-methylphenyl)hydrazin-1-ylidene]acetate:
-
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-aminophenyl)hydrazin-1-ylidene]acetate: : The nitro group is reduced to an amino group, changing its reactivity and potential biological effects.
Propriétés
Numéro CAS |
119750-08-2 |
|---|---|
Formule moléculaire |
C11H12ClN3O4 |
Poids moléculaire |
285.68 g/mol |
Nom IUPAC |
ethyl (2Z)-2-chloro-2-[(4-methyl-2-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-8-5-4-7(2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3/b14-10- |
Clé InChI |
VTYRGKOCSXKHPS-UVTDQMKNSA-N |
SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)C)[N+](=O)[O-])Cl |
SMILES isomérique |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)C)[N+](=O)[O-])/Cl |
SMILES canonique |
CCOC(=O)C(=NNC1=C(C=C(C=C1)C)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















